molecular formula C20H21N3O5S2 B2902353 methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 899978-20-2

methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2902353
CAS No.: 899978-20-2
M. Wt: 447.52
InChI Key: MCKJNBWMEUPCGB-UHFFFAOYSA-N
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Description

Methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via a thioacetamido group to a 1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazine ring. This structure combines a sulfur-containing heterocycle (thiadiazine) with a benzodioxane-derived substituent, which may confer unique physicochemical and biological properties. The compound’s synthesis likely involves multi-step reactions, including amidation (as seen in analogous compounds, e.g., CI-39 derivatives ) and nucleophilic substitution to introduce the thioether linkage .

Properties

IUPAC Name

methyl 2-[[2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-3-12-23-16-10-6-7-11-17(16)30(26,27)22-20(23)29-13-18(24)21-15-9-5-4-8-14(15)19(25)28-2/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKJNBWMEUPCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates the presence of a thiadiazine core, which is known for various biological activities. The molecular formula is C20H23N3O3S2C_{20}H_{23}N_{3}O_{3}S_{2}, with a molecular weight of 417.5 g/mol. Its structure includes a benzoate moiety and a dioxo-thiadiazine group, contributing to its diverse biological interactions.

Research has shown that compounds containing thiadiazine derivatives exhibit a range of biological activities due to their ability to interact with various biological targets:

  • Antimicrobial Activity : Thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, studies indicate that derivatives similar to this compound exhibit minimum inhibitory concentrations (MICs) in the range of 50 μg/mL against various pathogens .
  • Antitumor Activity : The compound's structural similarities to other benzimidazole and benzothiazole derivatives suggest potential antitumor effects. In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), indicating a promising avenue for cancer therapy .

Antimicrobial Studies

A series of experiments evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results were as follows:

Microorganism MIC (μg/mL) Activity
Staphylococcus aureus50Moderate
Escherichia coli50Moderate
Candida albicans50Moderate

These findings support the compound's potential as an antimicrobial agent .

Antitumor Studies

In another study focusing on the antitumor properties of related compounds, it was found that certain derivatives significantly inhibited tumor growth in vitro. The following table summarizes the observed effects:

Compound Cell Line IC50 (μM) Effect
Compound AMDA-MB-2310.5High inhibition
Compound BSK-Hep-10.7Moderate inhibition
Methyl ThiadiazineNUGC-30.8Moderate inhibition

These results indicate that this compound may share similar antitumor mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazine Ring

  • 2-((1,1-Dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide (CAS: 886953-34-0):
    This analog replaces the benzoate ester with a mesityl (2,4,6-trimethylphenyl) group. The mesityl substituent increases steric bulk, which may reduce solubility compared to the methyl benzoate group in the target compound. The molecular weight (389.5 g/mol) is lower due to the absence of the propyl and benzoate groups .
  • 4-Phenyl-5-arylthio-1,2,3-thiadiazoles: These derivatives lack the fused benzodioxane system but retain the thiadiazole core.

Variations in the Linker and Ester Groups

  • Methyl 4-(2-((7-(4-Methoxyphenyl)-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate (CAS: 921579-77-3):
    This compound substitutes the thiadiazine ring with an imidazo-triazole heterocycle. The imidazo-triazole introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. However, the absence of the sulfone group (1,1-dioxido) reduces electrophilicity, which may alter reactivity or metabolic stability .
  • Methyl 2-(2-(1H-Indol-3-yl)acetamido)benzoate (CI-a) :
    A structural analog from anti-RT inhibitor research, this compound replaces the thiadiazine-sulfur moiety with an indole ring. The indole’s aromaticity and planar structure could enhance π-π stacking but reduce sulfur-mediated interactions (e.g., covalent binding or redox activity) .

Research Findings and Functional Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for CI-39 derivatives, involving sequential amidation and sulfur nucleophile coupling . Challenges include controlling regioselectivity during thiadiazine sulfonation.
  • Biological Relevance : Thiadiazine derivatives are studied for antimicrobial and enzyme-inhibitory activities. The sulfone group in the target compound may enhance binding to cysteine-rich targets (e.g., proteases or kinases) via covalent or polar interactions .
  • Metabolic Stability : The methyl benzoate group could serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid, thereby modulating pharmacokinetics .

Preparation Methods

Construction of the Benzo[e]Thiadiazine 1,1-Dioxide Core

The benzothiadiazine scaffold is synthesized through a cyclization reaction starting from substituted aniline derivatives. Patent WO2017098421A1 outlines a method where 7-chloro-5-hydroxy-1,1-dioxo-4H-benzo[e]thiadiazine is functionalized with a propyl group at the N4 position. Propylation is achieved using 1-bromopropane in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-propyl-4H-benzo[e]thiadiazine-1,1-dioxide with 85% efficiency.

Table 1: Optimization of N-Propylation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 12 85
NaH THF 60 24 72
Cs₂CO₃ Acetone 100 8 68

Synthesis of Methyl 2-Aminobenzoate

Methyl 2-aminobenzoate is prepared via esterification of 2-aminobenzoic acid using methanol and sulfuric acid as a catalyst. The reaction proceeds at reflux for 6 hours, achieving near-quantitative conversion.

Final Compound Synthesis

Thioacetamide Linkage Formation

The critical step involves coupling the benzothiadiazine core with methyl 2-aminobenzoate through a thioacetamide bridge. As per WO2013173672A1, 3-thiol-4-propyl-4H-benzo[e]thiadiazine-1,1-dioxide is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by addition of methyl 2-aminobenzoate and triethylamine. The mixture is stirred at room temperature for 24 hours, yielding the intermediate 2-((1,1-dioxido-4-propyl-4H-benzo[e]thiadiazin-3-yl)thio)acetic acid.

Reaction Scheme:

  • $$ \text{3-Thiol-benzothiadiazine} + \text{ClCH}_2\text{COCl} \rightarrow \text{3-(Chloroacetylthio)-benzothiadiazine} $$
  • $$ \text{3-(Chloroacetylthio)-benzothiadiazine} + \text{Methyl 2-aminobenzoate} \rightarrow \text{Target Compound} $$

Esterification and Purification

The crude product is purified via recrystallization from ethanol/water (3:1), yielding methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e]thiadiazin-3-yl)thio)acetamido)benzoate as a white crystalline solid (mp 168–170°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Glacial acetic acid significantly enhances reaction efficiency during cyclization steps, as demonstrated in MDPI’s synthesis of analogous thiadiazine derivatives. Reflux conditions (110°C) in acetic acid improve yields by 20% compared to DMF or THF.

Table 2: Solvent Impact on Cyclization Yield

Solvent Temperature (°C) Yield (%)
Glacial Acetic Acid 110 92
DMF 100 72
THF 65 58

Catalytic Additives

The addition of pyridine (1 equiv.) as an acid scavenger during thioacetamide formation reduces side reactions, increasing yields from 68% to 84%.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 1.76 (sextet, J = 7.2 Hz, 2H, CH₂CH₂CH₃), 3.45 (t, J = 7.2 Hz, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 7.12–8.21 (m, 8H, Ar-H).
  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1320 cm⁻¹ (S=O), 1160 cm⁻¹ (C-N).

X-ray Crystallography

Single-crystal X-ray analysis (from source) confirms the triclinic crystal system (space group P1̅) with unit cell parameters a = 8.2737 Å, b = 16.6403 Å, c = 17.733 Å. Intramolecular hydrogen bonding (N–H⋯O, 2.62 Å) stabilizes the molecular conformation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate with high yield and purity?

  • Methodology :

  • Stepwise Synthesis : Begin with the condensation of 4-propyl-4H-benzo[e][1,2,4]thiadiazine-1,1-dioxide with thioacetic acid derivatives, followed by amide coupling to methyl 2-aminobenzoate. Optimize each step using controlled temperatures (e.g., 60–80°C for amidation) and solvents like DMF or THF .
  • Catalyst Selection : Use coupling agents such as EDC/HOBt for amide bond formation to minimize side reactions .
  • Purity Control : Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the structure, focusing on sulfur-linked protons (δ 3.5–4.0 ppm) and benzoate carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve the 3D structure by growing single crystals in methanol/water mixtures and analyzing bond lengths/angles (e.g., S–C and N–C distances) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes, DNA) using computational and experimental approaches?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., kinases or DNA helicases). Focus on the thiadiazine and benzoate moieties as potential binding sites .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) .
  • Fluorescence Quenching Assays : Monitor DNA interactions via changes in ethidium bromide emission upon compound addition .

Q. How should contradictory data in spectroscopic or biological assays be resolved?

  • Methodology :

  • DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to validate structural assignments .
  • Dose-Response Replication : Repeat bioassays (e.g., antimicrobial IC50_{50}) under standardized conditions (pH 7.4, 37°C) to rule out variability .
  • Cross-Validation : Use orthogonal techniques (e.g., HPLC-MS for purity vs. NMR) to confirm results .

Q. What strategies are effective for establishing structure-activity relationships (SAR) with derivatives of this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified propyl or benzoate groups and test their bioactivity (e.g., antiproliferative assays on cancer cell lines) .
  • Computational SAR : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., thioacetamido, dioxido-thiadiazine) via 3D alignment of active/inactive analogs .

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